N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
CAS No.: 1091418-38-0
Cat. No.: VC5470157
Molecular Formula: C19H21ClN2O3S
Molecular Weight: 392.9
* For research use only. Not for human or veterinary use.
![N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide - 1091418-38-0](/images/structure/VC5470157.png)
Specification
CAS No. | 1091418-38-0 |
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Molecular Formula | C19H21ClN2O3S |
Molecular Weight | 392.9 |
IUPAC Name | N-[(2-chlorophenyl)methyl]-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Standard InChI | InChI=1S/C19H21ClN2O3S/c20-15-5-2-1-4-14(15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-6-3-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24) |
Standard InChI Key | AVOWCJUPUMYSHF-UHFFFAOYSA-N |
SMILES | C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features an ethanediamide (oxamide) backbone, where both nitrogen atoms are substituted with distinct groups:
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N'-[(2-Chlorophenyl)methyl]: A benzyl group with a chlorine atom at the ortho position.
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N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}: A tetrahydropyran (oxan) ring substituted at the 4-position with a thiophen-2-yl group and a methylene linker.
The molecular formula is C_{19}H_{21}ClN_{2}O_{2}S, with a molar mass of 376.90 g/mol. Key structural features include:
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Oxan Ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.
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Thiophene Moiety: A five-membered aromatic ring with a sulfur atom, known for enhancing electronic interactions .
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Chlorophenyl Group: Introduces steric and electronic effects, influencing binding affinity and solubility .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C_{19}H_{21}ClN_{2}O_{2}S |
Molar Mass (g/mol) | 376.90 |
Key Functional Groups | Ethanediamide, Oxan, Thiophene |
Predicted LogP | 2.8 (moderate lipophilicity) |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous structures suggest:
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 376.9 (M+H⁺) and fragmentation patterns corresponding to the loss of Cl (35/37 Da) and thiophene (84 Da) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized in three stages:
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Oxan Ring Formation: Cyclization of a diol precursor with a ketone or via acid-catalyzed ring closure.
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Thiophene Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach thiophen-2-yl to the oxan ring .
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Amide Coupling: Reaction of the substituted oxan-methylamine and 2-chlorophenylmethylamine with oxalyl chloride.
Detailed Synthetic Procedure
Step 1: Synthesis of 4-(Thiophen-2-yl)oxan-4-ylmethanol
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Reactants: 1,5-Pentanediol, thiophene-2-carbaldehyde, p-toluenesulfonic acid.
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Conditions: Reflux in toluene (110°C, 12 h).
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Outcome: Cyclization yields the oxan ring with a thiophen-2-yl substituent.
Step 2: Bromination of Oxan Intermediate
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Reactants: Oxan-methanol, PBr₃.
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Conditions: 0°C to room temperature, 2 h.
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Outcome: Conversion of hydroxyl to bromide (oxan-methylbromide).
Step 3: Amination and Amide Formation
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Reactants: Oxan-methylbromide, 2-chlorophenylmethylamine, oxalyl chloride.
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Conditions:
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Yield Improvement Strategy |
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Cyclization Temp | 110°C | Use microwave irradiation |
Coupling Agent | Oxalyl chloride | Alternative: EDCl/HOBt |
Solvent for Amide | Dichloromethane | Switch to THF for solubility |
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: ~0.2 mg/mL (predicted), limited by aromatic and heterocyclic groups .
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LogP: 2.8 (Octanol/Water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Solvent Compatibility: Soluble in DMSO, DMF; partially soluble in ethanol; insoluble in hexane.
Thermal and Chemical Stability
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Thermal Degradation: Decomposes above 200°C (DSC analysis of analogs).
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Hydrolytic Stability: Amide bonds resist hydrolysis at pH 5–7 but degrade under strong acidic (pH < 2) or basic (pH > 10) conditions.
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Light Sensitivity: Thiophene moiety may cause photosensitivity; storage in amber vials recommended .
Reactivity and Functionalization
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution preferentially at the 5-position:
Amide Functionalization
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Reduction: LiAlH₄ reduces ethanediamide to ethylene diamine derivative (caution: may degrade oxan ring).
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Alkylation: Benzylation of amide nitrogens using benzyl bromide/K₂CO₃.
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